molecular formula C11H12N4 B052674 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 98175-84-9

1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No. B052674
CAS RN: 98175-84-9
M. Wt: 200.24 g/mol
InChI Key: YNYQXVGPQRXGCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related compound to 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine, can be achieved through various methods. One effective strategy is through the PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation, which provides a metal-free synthesis route, characterized by short reaction times and high yields (Zheng et al., 2014). Additionally, dipolar cycloaddition reactions have been developed for the synthesis of compounds with the [1,2,3]triazolo[4,5-c]pyridine skeleton, demonstrating the versatility of this approach in creating compounds containing a challenging chiral center (Chrovian et al., 2018).

Molecular Structure Analysis

The structure of 1,2,4-triazolo[1,5-a]pyridine derivatives often exhibits a near-planar configuration for the triazolo[1,5-a]pyridine ring system, with significant dihedral angles observed when additional phenyl rings are introduced. This structural feature contributes to the electronic and spatial characteristics of these compounds, influencing their reactivity and interaction with biological targets (Li et al., 2013).

Chemical Reactions and Properties

1,2,4-Triazolo[1,5-a]pyridines undergo various chemical reactions, indicating a rich chemistry that allows for functional diversity. Notably, the reactivity of these compounds can be finely tuned through modifications at different positions of the triazolo[1,5-a]pyridine core, enabling the synthesis of a wide range of derivatives with potential pharmacological activities (Khaligh et al., 2020).

Physical Properties Analysis

The physical properties of 1,2,4-triazolo[1,5-a]pyridine derivatives, such as solubility and melting points, can be significantly affected by the nature of substituents on the triazolo[1,5-a]pyridine core. These properties are critical for the compound's suitability in various applications, including drug development and material science (Mishchuk et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 1,2,4-triazolo[1,5-a]pyridine derivatives are influenced by their molecular structure. The presence of the triazolo[1,5-a]pyridine moiety imparts unique chemical behaviors to these compounds, enabling their use in diverse chemical reactions and as intermediates in the synthesis of biologically active molecules (Desenko et al., 1993).

Scientific Research Applications

  • Synthesis of Tricyclic, N‐aryl, 1,2,3‐triazole‐fused Pyridones : This compound has been used in the synthesis of tricyclic compounds with potential biological activity, such as 3-phenylmethyl- and 3-(4-methoxyphenylmethyl)-4-aryl-8-oxo-4,5,6,7-tetrahydrocyclopenta[6]-1,2,3-triazolo[4,5-e]pyridines (Chan et al., 1990).

  • Ring Transformation in the Synthesis of Nitrophenyl Derivatives : This chemical plays a role in the ring transformation processes to produce derivatives like 1-(4-aminophenyl)-7-methyl-4,5-dihydroimidazo- and -1,2,3-triazolo[4,5-d]pyridazin-4-ones (Yutilov et al., 2004).

  • P2X7 Antagonist Clinical Candidate : A dipolar cycloaddition reaction using this compound led to the discovery of a P2X7 antagonist, which is a clinical candidate for treating mood disorders (Chrovian et al., 2018).

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : It's used in the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, demonstrating a novel strategy for constructing this molecular structure (Zheng et al., 2014).

  • Formation of [1,2,3]Triazoloazines : It has been involved in the formation of [1,2,3]triazoloazines from 5-azinyltetrazoles, providing insights into valence tautomers (Wentrup, 1978).

properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-5,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYQXVGPQRXGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Synthesis routes and methods

Procedure details

A solution of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine (61 mg, 0.31 mmol) in MeOH (15 ml) was passed through a PtO2 catalyst cartridge on an H-Cube hydrogenation apparatus at a pressure of 70 bar and a flow rate of 1 ml/min. The reaction was concentrated and the crude reaction mixture purified on 12 g SiO2 column with 0-8% NH3/MeOH CH2Cl2 to give 35 mg (56%) of 1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine. MS (ESI): mass calcd. for C11H12N4, 200.2. m/z found, 201.2 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.99 (dt, J=8.0, 1.1 Hz, 2H), 7.61-7.50 (m, 2H), 7.48-7.41 (m, 2H), 7.33-7.27 (m, 1H), 4.14-4.07 (m, 2H), 3.20 (t, J=5.9 Hz, 2H), 2.88 (t, J=5.9 Hz, 2H).
Quantity
61 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 2
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 3
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 4
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 5
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 6
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Citations

For This Compound
1
Citations
CC Chrovian, A Soyode-Johnson… - Journal of Medicinal …, 2018 - ACS Publications
A single pot dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists that contain …
Number of citations: 63 pubs.acs.org

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